2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an intriguing heterocyclic compound featuring both benzoxazine and pyrazole moieties. This combination imparts unique structural and chemical properties, making it of considerable interest in various research fields, from organic chemistry to pharmacology.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine generally involves multi-step procedures. Key steps include the construction of the benzoxazine ring and the formation of the pyrazole moiety. Initial steps may involve nitration and reduction reactions, followed by cyclization to form the benzoxazine structure. The pyrazole ring can be introduced through condensation reactions involving hydrazines and appropriate diketones.
Industrial production methods: Scaling up for industrial production would require optimization of reaction conditions to enhance yield and purity while minimizing costs and environmental impact. This typically involves adjusting parameters like temperature, pressure, solvent choice, and catalyst use, moving from batch to continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of reactions: 2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo several reactions, including:
Oxidation: Leading to formation of quinones.
Reduction: Altering the benzoxazine or pyrazole rings.
Substitution: Particularly electrophilic aromatic substitution on the phenyl groups.
Common reagents and conditions:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminium hydride.
Catalysts: For specific substitutions, acid or base catalysts may be used.
Major products:
Derivatives with modified electronic and steric properties.
Complexes formed via coordination with metals, useful in catalysis and material science.
Scientific Research Applications
This compound finds utility in diverse fields:
As an intermediate in synthesizing more complex organic molecules.
In catalysis, especially when modified to enhance metal coordination.
Potential bioactive compound in drug discovery, especially due to the presence of benzoxazine and pyrazole rings, both known for their biological activities.
May exhibit anti-inflammatory, antimicrobial, or anticancer properties, warranting further pharmacological studies.
In material science, for developing new polymers and resins.
Mechanism of Action
Effects: The precise mechanism would depend on the context (e.g., biological, chemical). In biological systems, it might interact with enzymes or receptors, influencing pathways related to cell signaling or metabolism. Its structural features allow for hydrogen bonding, pi-stacking, and van der Waals interactions, which could underlie its activity.
Molecular targets and pathways: Potential targets include:
Kinases: Due to its pyrazole ring.
Proteins with active sites accommodating the compound’s specific steric and electronic properties.
Comparison with Similar Compounds
Comparison with other compounds: Similar structures might include other benzoxazine-pyrazole hybrids, each varying in substituents on the phenyl rings, which can significantly affect their chemical and biological properties.
Uniqueness: 2-(4-butoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is distinctive due to its specific substituents, imparting unique electronic effects and potential activity profiles.
List of similar compounds:
2-(4-methoxyphenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
2-(4-ethoxyphenyl)-5-(4-iodophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
That should give you a detailed overview of this compound
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-2-3-16-30-21-14-10-18(11-15-21)23-17-24-22-6-4-5-7-25(22)31-26(29(24)28-23)19-8-12-20(27)13-9-19/h4-15,24,26H,2-3,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUFQCFAKWWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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